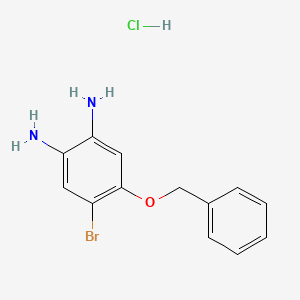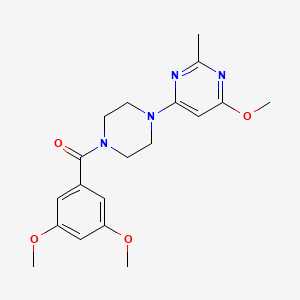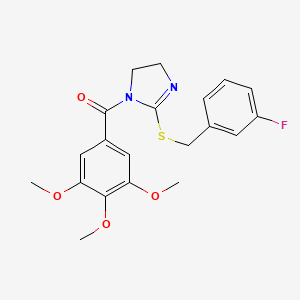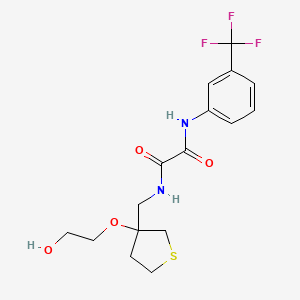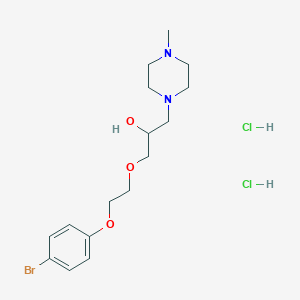
1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C16H27BrCl2N2O3 and its molecular weight is 446.21. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Hsp90 Inhibitors
A study focused on the optimization of 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, identifying it as a novel Hsp90 inhibitor with moderate activity. Through virtual screening and subsequent synthesis of analogues containing the 1-phenylpiperazine core scaffold, improved activity was achieved in both target-based and cell-based levels, showcasing the compound's potential as a lead for further drug development (Jianmin Jia et al., 2014).
Catechol Oxidase Models
Research into unsymmetrical compartmental dinucleating ligands with bromophenol-based structures has provided insights into their potential as catechol oxidase models. Such models are crucial for understanding the active sites of type 3 copper proteins, with implications for enzymatic activity related to the oxidation of organic substrates. The ligands' structures, incorporating a piperazine arm and another bidentate arm, facilitate the study of metalloenzymes and their catalytic mechanisms (Michael Merkel et al., 2005).
Src Kinase Activity Inhibitors
Another application involves the development of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Optimization of these compounds, including analogues with a 4-methylpiperazine group, resulted in increased inhibition of Src kinase activity and Src-mediated cell proliferation. Such compounds are vital for cancer research, targeting specific enzymes involved in cell growth and proliferation pathways (D. Boschelli et al., 2001).
Antibacterial and Antioxidant Properties
Bromophenol derivatives from various natural sources, including marine algae, have been studied for their antibacterial and antioxidant properties. These compounds, related structurally to 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, demonstrate the potential for new therapeutic agents with antibacterial and antioxidant activities (N. Xu et al., 2003).
Eigenschaften
IUPAC Name |
1-[2-(4-bromophenoxy)ethoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O3.2ClH/c1-18-6-8-19(9-7-18)12-15(20)13-21-10-11-22-16-4-2-14(17)3-5-16;;/h2-5,15,20H,6-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZFSWQLJUMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCCOC2=CC=C(C=C2)Br)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)
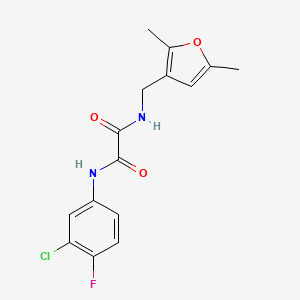
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)
![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)
![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)
